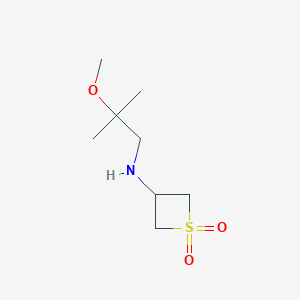
3-((2-Methoxy-2-methylpropyl)amino)thietane1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-Methoxy-2-methylpropyl)amino)thietane1,1-dioxide is a chemical compound with the molecular formula C8H17NO3S and a molecular weight of 207.29 g/mol . This compound is a derivative of thietane dioxide, a four-membered sulfur-containing heterocycle. Thietane dioxides are known for their unique structural properties, which make them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 3-((2-Methoxy-2-methylpropyl)amino)thietane1,1-dioxide involves several steps. One common method includes the alkylation of thietane with (chloromethyl)- or (bromomethyl)thiirane in a dilute aqueous solution of alkali . This reaction typically requires a temperature of around 20°C and a reaction time of 24 hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-((2-Methoxy-2-methylpropyl)amino)thietane1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a metabolic stabilizer and target selector . In medicine, derivatives of thietane dioxides have shown promise as antidepressants and other therapeutic agents . Industrially, it is used in the production of various chemicals and materials .
Wirkmechanismus
The mechanism of action of 3-((2-Methoxy-2-methylpropyl)amino)thietane1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
3-((2-Methoxy-2-methylpropyl)amino)thietane1,1-dioxide can be compared with other similar compounds, such as 3-aminothietane and 3-cyanothiete 1,1-dioxide . These compounds share the thietane dioxide core structure but differ in their substituents, which can significantly impact their chemical properties and applications. For example, 3-cyanothiete 1,1-dioxide is known for its high reactivity in cycloaddition reactions, while 3-aminothietane is used in the synthesis of heterocyclic systems .
Eigenschaften
Molekularformel |
C8H17NO3S |
|---|---|
Molekulargewicht |
207.29 g/mol |
IUPAC-Name |
N-(2-methoxy-2-methylpropyl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C8H17NO3S/c1-8(2,12-3)6-9-7-4-13(10,11)5-7/h7,9H,4-6H2,1-3H3 |
InChI-Schlüssel |
NEHZBOGBHUUSSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNC1CS(=O)(=O)C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B13027562.png)
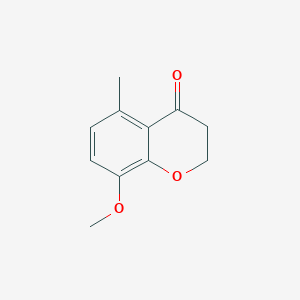
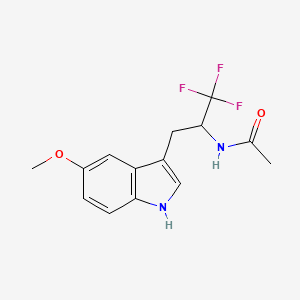
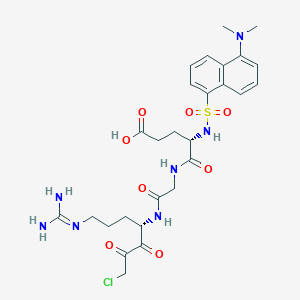

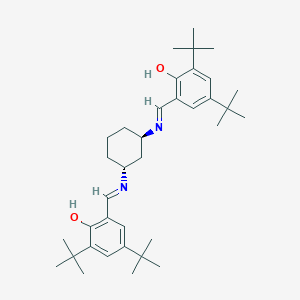

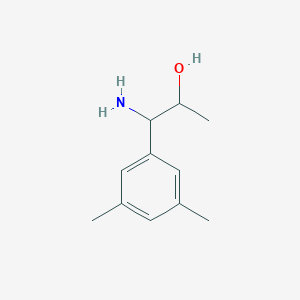

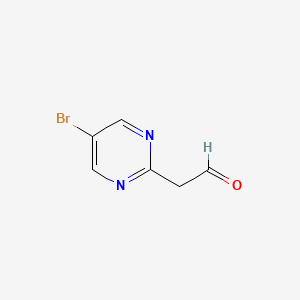
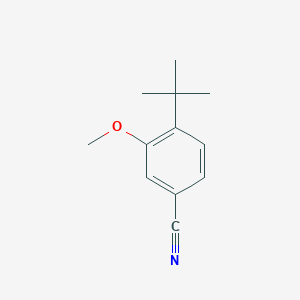

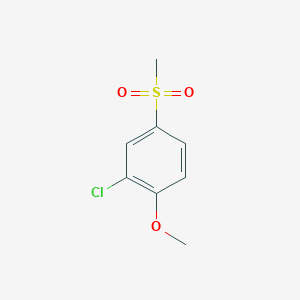
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hcl](/img/structure/B13027647.png)
